4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine is a complex organic compound that combines the structural features of adamantane, naphthalene, and piperazine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The adamantane moiety provides a rigid, diamond-like structure, while the naphthalene and piperazine components contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core can be functionalized through various methods, such as halogenation followed by substitution reactions.
Naphthalene Derivative Preparation: The naphthalene moiety is often introduced through sulfonation reactions, where a methoxy group is added to the naphthalene ring.
Piperazine Coupling: The final step involves coupling the adamantane and naphthalene derivatives with piperazine under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Sulfides and thiols.
Substitution Products: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Vergleich Mit ähnlichen Verbindungen
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Naphthalene Derivatives: Compounds such as naphthalene sulfonates, used in various industrial applications.
Piperazine Derivatives: Drugs like piperazine citrate, used as anthelmintics.
Uniqueness: 4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C25H32N2O3S |
---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
1-(1-adamantyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C25H32N2O3S/c1-30-23-6-7-24(22-5-3-2-4-21(22)23)31(28,29)27-10-8-26(9-11-27)25-15-18-12-19(16-25)14-20(13-18)17-25/h2-7,18-20H,8-17H2,1H3 |
InChI-Schlüssel |
JWSNFIRXCJPMDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.